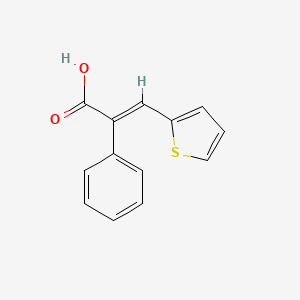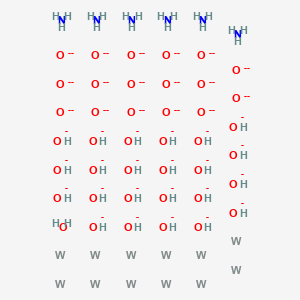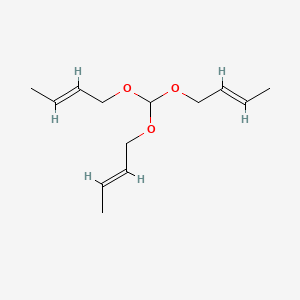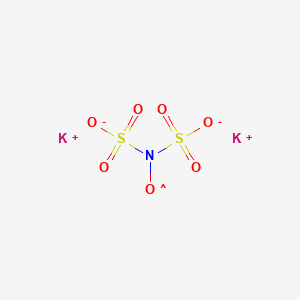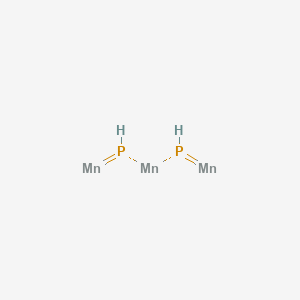
Manganese;phosphanylidenemanganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese;phosphanylidenemanganese is a compound with the molecular formula Mn3P2. Manganese is a gray or reddish-white metal that is very hard and brittle . It is frequently used in the production of steel .
Chemical Reactions Analysis
Manganese compounds have characteristic reactions. For instance, manganese ions (Mn²⁺) react with aqueous ammonia to precipitate white Mn(OH)2 . In basic solutions, hydrogen peroxide (H2O2) oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis
Manganese is a gray or reddish-white metal that is very hard and brittle . It has a melting point of 1246°C, a boiling point of 2061°C, and a density of 7.3 g/cm³ .Applications De Recherche Scientifique
Colossal Magnetoresistance Materials
Manganese oxides, or manganites, exhibiting colossal magnetoresistance are a primary focus within strongly correlated electrons research. The understanding of these compounds has progressed significantly, with the realization that their ground states tend to be intrinsically inhomogeneous due to phase separation. This involves the coexistence of ferromagnetic metallic and antiferromagnetic charge and orbital ordered insulating domains. Theoretical predictions align well with experimental results, suggesting a broad relevance of mixed-phase phenomenology beyond manganites, potentially extending to compounds like ruthenates and diluted magnetic semiconductors (Dagotto, Hotta, & Moreo, 2000).
Phosphorescent Manganese(II) Complexes
Recent research highlights the potentials of phosphorescent manganese(II) complexes in various applications. These complexes are celebrated for their highly efficient phosphorescence, diverse structural design, and affordability. Despite being in early research stages, their promising applications are rapidly emerging in fields like organic electroluminescence, information recording, security protection, and temperature sensors (Tao, Liu, & Wong, 2020).
Manganese Oxides in Wastewater Treatment
Manganese oxides and their composites, recognized for unique chemical and physical properties, serve as effective adsorbents in water/wastewater treatment. Their ability to remove metal ions and contaminants has spurred a significant volume of research on their synthesis, characterization, and specific applications in pollutant removal (Islam, Morton, Johnson, Mainali, & Angove, 2018).
Manganese Dioxide in Biomedical Applications
Manganese dioxide nanomaterials are gaining traction in biomedical applications, notably as drug carriers in tumor therapy. Their ability to interact with the tumor microenvironment, alleviating tumor hypoxia, and their utility in building multifunctional nano-platforms demonstrate their potential in gene therapy and nuclear magnetic imaging as well (Chen, Cong, Shen, & Yu, 2020).
Safety And Hazards
Orientations Futures
While there is limited information on the future directions of Manganese;phosphanylidenemanganese, research on manganese-based nanoparticles for biomedical applications suggests potential future directions . Additionally, the development of novel layered materials, such as MnPSe3 as anodes for lithium-ion batteries, has been suggested .
Propriétés
IUPAC Name |
manganese;phosphanylidenemanganese |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.2HP/h;;;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPDTSJHFHTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P=[Mn].P=[Mn].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mn3P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.778 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese;phosphanylidenemanganese | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


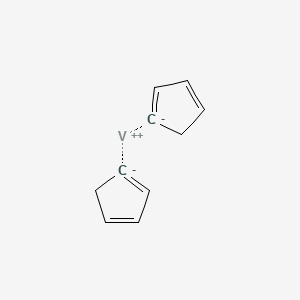
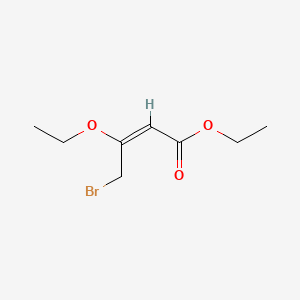
![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)
